molecular formula C4H3NO3 B122572 2-Nitrofuran CAS No. 609-39-2

2-Nitrofuran

Cat. No.: B122572
CAS No.: 609-39-2
M. Wt: 113.07 g/mol
InChI Key: FUBFWTUFPGFHOJ-UHFFFAOYSA-N
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Description

2-Nitrofuran is a member of the nitrofuran class of compounds, which are known for their broad-spectrum antibacterial properties. These compounds were first introduced in the 1940s and 1950s and have since been used in various medical and industrial applications. This compound, in particular, is characterized by a furan ring substituted with a nitro group at the second position, giving it unique chemical and biological properties .

Mechanism of Action

Target of Action

2-Nitrofuran, also known as Nitrofurantoin, primarily targets bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in bacterial metabolism and energy production .

Mode of Action

This compound is a prodrug that is converted by bacterial nitroreductases to electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .

Biochemical Pathways

The biochemical pathways affected by this compound involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The electrophilic intermediates produced by the action of bacterial nitroreductases on this compound inhibit these pathways, disrupting bacterial metabolism and growth .

Pharmacokinetics

It is known that nitrofurantoin reaches a c max of 0875-0963mg/L with an AUC of 221-242mg*h/L . It is 38.8-44.3% bioavailable . Taking Nitrofurantoin with food increases the absorption and duration of therapeutic concentrations in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By disrupting key biochemical pathways and the synthesis of DNA, RNA, and protein, this compound effectively halts bacterial metabolism and replication .

Action Environment

It is known that the drug is more effective in acidic environments, which enhance the activity of the nitroreductases that activate the drug

Biochemical Analysis

Biochemical Properties

2-Nitrofuran plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. In Escherichia coli, this compound is activated via reduction by type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes reduce the nitro group of this compound, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with DNA, RNA, and proteins, disrupting their normal functions . The antibacterial properties of this compound are attributed to these interactions, which inhibit bacterial growth and replication.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. Once activated, the reactive intermediates of this compound cause DNA lesions and oxidative stress, leading to cell damage . Additionally, this compound inhibits RNA and protein biosynthesis, further impairing cellular functions . These effects disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. The broad-spectrum activity of this compound makes it effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by bacterial nitroreductases to form electrophilic intermediates . These intermediates are highly reactive and can bind to various biomolecules, including DNA, RNA, and proteins . The binding of these intermediates to DNA causes strand breaks and mutations, inhibiting DNA replication and transcription . Additionally, this compound inhibits several bacterial enzymes involved in glucose and pyruvate metabolism, further disrupting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but its reactive intermediates can degrade over time . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent DNA damage and oxidative stress, leading to long-term effects on cellular function . These effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits bacteriostatic activity, inhibiting bacterial growth without killing the bacteria . At high doses, this compound becomes bactericidal, causing cell death . Toxic effects, such as central nervous system involvement, gastrointestinal disturbances, and poor weight gain, have been observed at high doses . These findings underscore the importance of determining the appropriate dosage of this compound to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its reduction by nitroreductases . The reduction of the nitro group leads to the formation of reactive intermediates that can bind to proteins and DNA . These intermediates can inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, disrupting cellular metabolism . The metabolic pathways of this compound highlight its multifaceted role in inhibiting bacterial growth and replication.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . In bacterial cells, this compound is transported across the cell membrane and distributed throughout the cytoplasm . The compound’s reactive intermediates can accumulate in specific cellular compartments, leading to localized effects on cellular functions . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound and its reactive intermediates plays a critical role in its activity and function. The intermediates can localize to the nucleus, where they bind to DNA and cause strand breaks . Additionally, this compound can target specific cellular compartments, such as the mitochondria, leading to oxidative stress and disruption of cellular metabolism . The subcellular localization of this compound underscores its ability to exert multifaceted effects on cellular functions.

Preparation Methods

The synthesis of 2-Nitrofuran can be achieved through several methods:

Industrial production methods typically involve large-scale nitration processes, optimized for higher yields and purity.

Chemical Reactions Analysis

2-Nitrofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, hydrogen gas, and potassium permanganate. Major products formed from these reactions include amino-furan derivatives, furan-2,5-dione, and various substituted furan compounds.

Comparison with Similar Compounds

2-Nitrofuran can be compared with other nitrofuran compounds such as:

What sets this compound apart is its specific substitution pattern and the resulting unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad-spectrum antibacterial properties make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFWTUFPGFHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870682
Record name 2-Nitrofuran
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Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-39-2, 27194-24-7
Record name 2-Nitrofuran
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Record name 2-Nitrofuran
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Record name Furan, nitro-
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Record name 2-NITROFURAN
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Record name 2-nitrofuran
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Record name 2-NITROFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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